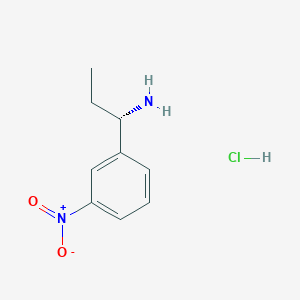

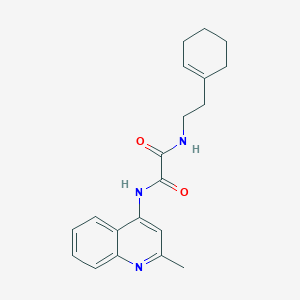

![molecular formula C18H19N5O2 B2801104 6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108214-89-5](/img/structure/B2801104.png)

6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a bicyclic system with both pyrazole and pyrazine rings. This core is substituted with a methyl group at the 6-position and a carbonyl-linked phenylpiperazine at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrazin-4(5H)-one core, with the phenylpiperazine and methyl groups providing additional complexity . The phenylpiperazine moiety could potentially allow for interesting intermolecular interactions in a solid-state or biological context.Chemical Reactions Analysis

As for the chemical reactions, it’s challenging to predict without specific experimental data. The reactivity of this compound would likely be influenced by the electron-rich pyrazine ring and the potential for nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (carbonyl, piperazine) and nonpolar (phenyl, methyl) groups could give this compound unique solubility properties .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Compounds

Research has explored the synthesis of various chemical compounds related to the pyrazolo[1,5-a]pyrazin-4(5H)-one structure. Shaaban et al. (2008) detail the creation of pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives from a similar pyrazole compound. This showcases the versatility of such compounds in generating a range of chemical derivatives for further study (Shaaban et al., 2008).

Application in Textile Dyes

The application of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in textiles is another area of interest. Rangnekar (2007) synthesized pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines and studied their use as disperse dyes on polyester fibers, indicating potential industrial applications in the textile sector (Rangnekar, 2007).

Anticancer and Anti-inflammatory Agents

In the field of pharmacology, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, closely related to the chemical structure , and evaluated them as anticancer and anti-5-lipoxygenase agents. This suggests potential therapeutic applications for similar compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Applications

Al‐Azmi and Mahmoud (2020) investigated novel pyrazole-4-carbonitrile derivatives for their antimicrobial properties. This suggests the potential of such compounds in developing new antimicrobial agents, which could be critical in addressing antibiotic resistance (Al‐Azmi & Mahmoud, 2020).

Imaging Agents in Medical Research

Wang et al. (2018) synthesized a pyrazolo[1,5-a]pyrimidine derivative for use as a PET agent in imaging of IRAK4 enzyme in neuroinflammation. This highlights the potential use of such compounds in medical imaging and diagnostics (Wang et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as aryl(4-phenylpiperazin-1-yl)methanethione derivatives, have been shown to target acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

Similar compounds have been shown to inhibit ache and bche . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission . By inhibiting AChE and BChE, the compound could potentially enhance the signaling of acetylcholine, a key neurotransmitter involved in learning and memory . This could have downstream effects on cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic signaling is impaired .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft, due to the inhibition of AChE and BChE . This could enhance cholinergic neurotransmission and potentially improve cognitive function .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include pH, temperature, and the presence of other substances that could interact with the compound or its targets . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-2-(4-phenylpiperazine-1-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-13-12-23-16(17(24)19-13)11-15(20-23)18(25)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSOCUOCQYMWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

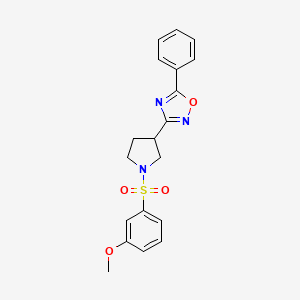

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)

![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/no-structure.png)

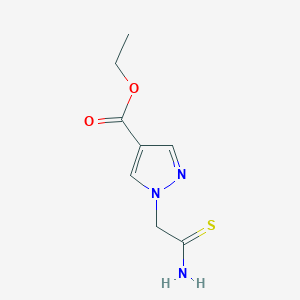

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)

![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)

![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)

![4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2801036.png)